N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include heating the mixture at elevated temperatures and using solvents such as toluene or ethanol. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require catalysts such as palladium or copper and are conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs for treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding the molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
- N-(3,5-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
- N-(3,4-dimethylphenyl)-3-methyl-5-ethyl-1,2-oxazole-4-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-13-14(11(4)19-17-13)15(18)16-12-7-6-9(2)10(3)8-12/h6-8H,5H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJMZDNCHYKCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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